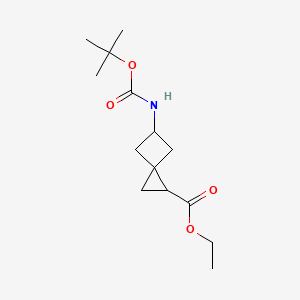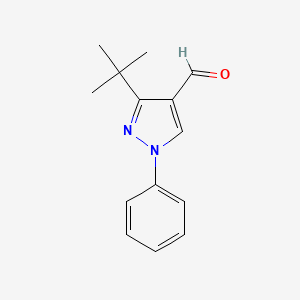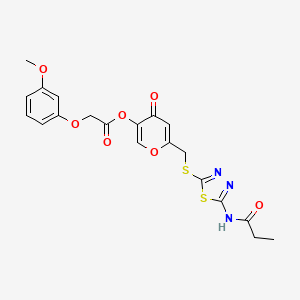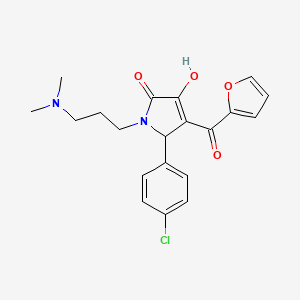
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclic peptides, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes, receptors, and ion channels. The cyclic structure of this peptide allows it to adopt a specific conformation that is essential for its biological activity.
Biochemical and Physiological Effects
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its high cost of synthesis, which may limit its widespread use.
Future Directions
There are several future directions for the study of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O. One of the areas of research is the development of new antibiotics based on the structure of this compound. Additionally, this peptide can be modified to enhance its biological activity and reduce its toxicity. Another area of research is the use of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O as a drug delivery system for the treatment of various diseases. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activity.
Conclusion
In conclusion, C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that has shown promising results in scientific research. Its potential applications in the field of medicine make it an area of active research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis of this compound requires the use of protected amino acids, coupling reagents, and deprotection agents. The final product is obtained after purification using high-performance liquid chromatography (HPLC) technique.
Scientific Research Applications
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been found to have anticancer properties and can induce apoptosis in cancer cells. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVKXPKXWTREW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)
